5-(((4-Fluorophenyl)sulfonyl)methyl)-3-methyl-1,2,4-oxadiazole
Description
Properties
Molecular Formula |
C10H9FN2O3S |
|---|---|
Molecular Weight |
256.26 g/mol |
IUPAC Name |
5-[(4-fluorophenyl)sulfonylmethyl]-3-methyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C10H9FN2O3S/c1-7-12-10(16-13-7)6-17(14,15)9-4-2-8(11)3-5-9/h2-5H,6H2,1H3 |
InChI Key |
PLVCAAHEXJPKIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)CS(=O)(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Amidoxime Formation from Nitriles
The synthesis of 1,2,4-oxadiazoles frequently begins with the conversion of nitriles to amidoximes. For 5-(((4-fluorophenyl)sulfonyl)methyl)-3-methyl-1,2,4-oxadiazole, the precursor nitrile 1 ((4-fluorophenyl)sulfonyl)acetonitrile) is treated with hydroxylamine hydrochloride in ethanol/water under reflux to yield the amidoxime intermediate 2 (Scheme 1). This step typically achieves >85% conversion within 5–8 hours, as reported in analogous syntheses.
O-Acylation and Cyclodehydration
The amidoxime 2 undergoes O-acylation with acetyl chloride in the presence of potassium carbonate (K$$2$$CO$$3$$) to form the O-acylamidoxime 3 . Cyclization to the 1,2,4-oxadiazole ring is achieved via heating in borate buffer (pH 9.5) at 90°C for 2 hours, producing 3-methyl-5-(((4-fluorophenyl)sulfonyl)methyl)-1,2,4-oxadiazole 4 in 51–92% yield. This method parallels DNA-conjugated oxadiazole syntheses, where borate buffer minimizes hydrolysis side reactions.
Oxidative Cyclization Strategies
Hypervalent Iodine-Mediated Cyclization
Room-temperature oxidative cyclization using phenyliodine diacetate (PIDA) in dimethylformamide (DMF) offers an efficient pathway. A methyl-substituted amidoxime intermediate reacts with PIDA for 5 hours, directly forming the 1,2,4-oxadiazole core. This method avoids high temperatures but requires stoichiometric oxidants, limiting scalability.
N-Bromosuccinimide (NBS)/1,8-Diazabicycloundec-7-ene (DBU) System
NBS and DBU facilitate cyclization via N-halogenation and dehydrohalogenation. For example, treatment of 2 with NBS/DBU in tetrahydrofuran (THF) at 50°C generates the oxadiazole 4 in 54–84% yield. This approach is advantageous for electron-deficient substrates but may require purification to remove succinimide byproducts.
Post-Synthetic Sulfonation of Thioether Intermediates
Thioether Formation via Nucleophilic Substitution
5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole 5 reacts with 4-fluorobenzenethiol in dimethyl sulfoxide (DMSO) using iron(III) chloride (FeCl$$3$$) and K$$2$$CO$$_3$$ at 50°C for 15 hours, yielding the thioether 6 (56% yield). The choice of DMSO enhances nucleophilicity while stabilizing intermediates.
Oxidation to Sulfone
Thioether 6 is oxidized to the sulfone 4 using meta-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM) at ambient temperature for 3 hours. This step proceeds quantitatively (>95% conversion) with minimal over-oxidation, as evidenced by LC-MS monitoring.
Comparative Analysis of Synthetic Routes
| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Amidoxime Cyclization | Hydroxylamine, Acetyl Chloride, K$$2$$CO$$3$$ | 90°C, pH 9.5 buffer | 51–92 | High purity, scalable | Prolonged heating required |
| Oxidative Cyclization | PIDA or NBS/DBU | RT–50°C, DMF/THF | 54–84 | Mild temperatures | Costly oxidants, byproduct removal |
| Post-Synthetic Sulfonation | FeCl$$_3$$, mCPBA | 50°C (thioether), RT (oxidation) | 56–95 | Modular, late-stage functionalization | Multi-step, intermediate purification |
Mechanistic Insights and Side Reactions
Cyclization Pathways
Cyclodehydration of O-acylamidoximes proceeds via imine intermediate B , which undergoes aromatization to form the oxadiazole ring. Competing hydrolysis to amidoximes (2 ) is suppressed in alkaline conditions.
Oxidation Dynamics
Sulfone formation via mCPBA involves a two-electron oxidation of the thioether sulfur, generating a sulfoxide intermediate before final conversion to the sulfone. Over-oxidation is mitigated by stoichiometric control and low temperatures.
Chemical Reactions Analysis
Types of Reactions
5-(((4-Fluorophenyl)sulfonyl)methyl)-3-methyl-1,2,4-oxadiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, typically in the presence of a base.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Based on the search results, here's what is known about the compound 5-(((4-Fluorophenyl)sulfonyl)methyl)-3-methyl-1,2,4-oxadiazole:
Basic Information
Structural Information
Known Applications and Research
The search results do not provide specific applications or case studies for this compound. However, the search results do show examples of applications for related fluorophenyl and sulfonyl compounds:
- Related Compounds: The compound "Aprepitant Related Compound" contains a fluorophenyl group .
- Fluorophenyl groups: are present in 2-amino-5-(4-fluorophenyl)-N-methyl-3-[4-(pyrrolidine-1-sulfonyl)phenyl]benzamide and 5-({[(3-Chloro-4-Fluorophenyl)sulfonyl]amino}methyl)-N-[(2-Methyl-1,3-Thiazol-5-Yl)methyl]pyrazine-2-Carboxamide .
General Applications of Related Compounds
Although specific applications for the target compound are not available in the search results, some general applications of related compounds can be inferred:
Mechanism of Action
The mechanism by which 5-(((4-Fluorophenyl)sulfonyl)methyl)-3-methyl-1,2,4-oxadiazole exerts its effects involves the interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets bacterial enzymes, disrupting their function and leading to bacterial cell death.
Pathways Involved: It interferes with the synthesis of bacterial cell walls and inhibits the production of essential proteins.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Oxadiazole Core
Anti-Cancer Oxadiazoles with Tri-Aryl Substitutions
- 3-(4-Chlorophenyl)-5-(4-fluorophenyl)-4-phenyl-4,5-dihydro-1,2,4-oxadiazole (Compound A) Structure: Contains a dihydro-oxadiazole core with 4-chlorophenyl, 4-fluorophenyl, and phenyl groups. Activity: Demonstrates anti-breast cancer activity but exhibits cardiotoxicity in H9c2 cardiomyocytes due to aryl interactions with cardiac ion channels .
Sulfonamide-Linked Oxadiazoles
- 2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide Structure: Combines a 4-fluorophenyl-oxadiazole with a sulfonamide-linked thiophene and methoxyphenyl group. Comparison: The target compound’s sulfonylmethyl group may offer simpler pharmacokinetics compared to this multi-ring system, which could face challenges in bioavailability.
Halogen-Substituted Oxadiazoles
- 5-(Chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole (CAS 721428-34-8) Structure: Features a chloromethyl group instead of the sulfonylmethyl substituent. Comparison: The target compound’s sulfonyl group provides stronger electron-withdrawing effects and better solubility in polar solvents than the chloromethyl analog.
Functional Group Modifications
Sulfonyl vs. Sulfonamide Groups
- Sulfonyl Group (Target Compound) :
- Enhances hydrogen-bonding capacity and solubility in aqueous media.
- May interact with positively charged residues in biological targets (e.g., enzymes or receptors).
- Sulfonamide Group (e.g., ): Common in antimicrobial agents (e.g., sulfa drugs) due to structural mimicry of para-aminobenzoic acid . Introduces additional hydrogen-bond donors/acceptors but may increase toxicity risks.
Fluorophenyl vs. Other Aromatic Substituents
- 4-Fluorophenyl (Target Compound) :
- Fluorine’s electronegativity improves metabolic stability and membrane permeability.
- Bioisosteric replacement for hydroxyl or methyl groups in drug design.
- 4-Nitrophenyl (Compound 5g, ) :
- Nitro groups increase electron deficiency but raise toxicity concerns (e.g., mutagenicity).
- 3,4-Dimethoxyphenyl (Compound 5i, ) :
- Methoxy groups enhance lipophilicity but may reduce solubility.
Physicochemical and Pharmacokinetic Properties
- Key Observations :
- The target compound’s sulfonyl group reduces LogP compared to Compound A, favoring better aqueous solubility.
- Higher hydrogen bond acceptors may improve target binding but could limit blood-brain barrier penetration.
Biological Activity
5-(((4-Fluorophenyl)sulfonyl)methyl)-3-methyl-1,2,4-oxadiazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on various studies and findings.
- Molecular Formula : C₁₀H₉FN₂O₃S
- Molecular Weight : 256.26 g/mol
- CAS Number : 1211292-52-2
- Structure : The compound features a sulfonyl group attached to a fluorophenyl moiety and an oxadiazole ring, which is known for its diverse biological properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The oxadiazole ring can be synthesized via cyclization reactions involving hydrazones or amidoximes, which are then functionalized with the sulfonyl and fluorophenyl groups.
Anticancer Activity
Recent studies have demonstrated that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance:
- Cytotoxicity Studies : Research indicates that derivatives of oxadiazoles can induce apoptosis in various cancer cell lines. Notably, compounds with similar structures showed IC₅₀ values in the micromolar range against MCF-7 (breast cancer) and U-937 (leukemia) cell lines, suggesting that this compound may have comparable efficacy .
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| 5a | MCF-7 | 0.65 |
| 5b | U-937 | 2.41 |
| Reference | Doxorubicin | 0.12 - 2.78 |
The mechanism by which oxadiazoles exert their anticancer effects often involves:
- Induction of Apoptosis : Flow cytometry assays have shown that these compounds can trigger apoptotic pathways in cancer cells.
- Inhibition of Enzymatic Activity : Some studies suggest that oxadiazoles can inhibit certain enzymes involved in cancer progression, such as histone deacetylases (HDACs), contributing to their anticancer activity .
Antimicrobial Activity
In addition to anticancer properties, some derivatives of oxadiazoles have shown antimicrobial activity against various pathogens. For example:
- In Vitro Studies : Certain analogs demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, indicating potential as antibiotic agents.
Case Studies
- Study on Anticancer Effects : A study published in MDPI reported that specific oxadiazole derivatives exhibited higher cytotoxicity than doxorubicin against leukemia cell lines . The research highlighted the importance of structural modifications in enhancing biological activity.
- Antimicrobial Evaluation : Another study evaluated the antimicrobial properties of oxadiazole derivatives and found significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting a broad spectrum of activity .
Q & A
Q. How can researchers mitigate challenges in scaling up synthesis while maintaining yield?
- Methodological Answer : Optimize for scale-up via:
- Flow Chemistry : Continuous reactors for precise temperature control and reduced side products.
- Catalyst Screening : Test Pd/C or Ni catalysts for Suzuki couplings if aryl modifications are needed.
- Process Analytical Technology (PAT) : In-line FTIR/NIR monitoring to maintain reaction consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
